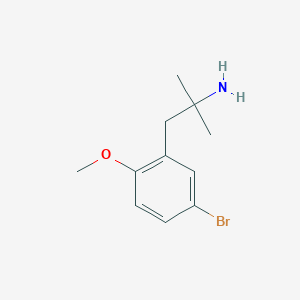
3-(Oxetane-3-sulfonyl)azetidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Oxetane-3-sulfonyl)azetidine hydrochloride is a compound that features both oxetane and azetidine rings. These four-membered heterocyclic rings are of significant interest in medicinal chemistry due to their high polarity, low molecular weight, and non-planar features . The oxetane ring is known for its stability and ability to undergo ring-opening reactions, while the azetidine ring is valued for its biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxetane-3-sulfonyl)azetidine hydrochloride typically involves the formation of the oxetane and azetidine rings followed by their functionalization. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetate . This reaction is catalyzed by bases such as DBU and proceeds under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Oxetane-3-sulfonyl)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, often using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium azide, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-(Oxetane-3-sulfonyl)azetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-(Oxetane-3-sulfonyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. The azetidine ring, on the other hand, can engage in hydrogen bonding and other interactions with proteins and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Oxetane derivatives: Compounds containing the oxetane ring, such as oxetan-3-one.
Azetidine derivatives: Compounds containing the azetidine ring, such as azetidin-3-one.
Uniqueness
3-(Oxetane-3-sulfonyl)azetidine hydrochloride is unique due to the presence of both oxetane and azetidine rings in its structure. This combination imparts distinct physicochemical properties and biological activities that are not observed in compounds containing only one of these rings .
Propiedades
Número CAS |
2792200-72-5 |
|---|---|
Fórmula molecular |
C6H12ClNO3S |
Peso molecular |
213.68 g/mol |
Nombre IUPAC |
3-(oxetan-3-ylsulfonyl)azetidine;hydrochloride |
InChI |
InChI=1S/C6H11NO3S.ClH/c8-11(9,5-1-7-2-5)6-3-10-4-6;/h5-7H,1-4H2;1H |
Clave InChI |
QIJFTVWXBUNGPA-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)S(=O)(=O)C2COC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(2-Bromopropyl)benzo[d]thiazole](/img/structure/B13602136.png)




![1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13602170.png)
